molecular formula C7H6N2OS B1331517 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one CAS No. 43088-64-8

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B1331517
CAS No.: 43088-64-8
M. Wt: 166.2 g/mol
InChI Key: HRKYSEOOABTTCJ-UHFFFAOYSA-N
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Description

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

The primary target of 5-Methylthieno[2,3-d]pyrimidin-4(3h)-one is the phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target in cancer therapy .

Mode of Action

This compound acts as a highly potent and selective inhibitor of PI3K . It binds to the PI3K enzyme, preventing it from performing its role in the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway . This inhibition disrupts the pathway, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for many cellular functions, including growth and survival. By inhibiting PI3K, the compound disrupts this pathway, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds have shown good developability profiles in cell-based proliferation and adme (absorption, distribution, metabolism, and excretion) assays . These properties impact the bioavailability of the compound, determining how well it is absorbed into the body, distributed to the target sites, metabolized, and excreted .

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a decrease in cell proliferation and an increase in cell death . This makes it a potential therapeutic agent for diseases characterized by overactive cell proliferation, such as cancer .

Biochemical Analysis

Biochemical Properties

5-Methylthieno[2,3-d]pyrimidin-4(3h)-one has been identified as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with the PI3K enzyme, inhibiting its activity and thereby affecting various biochemical reactions within the cell .

Cellular Effects

The inhibition of PI3K by this compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cancer cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the PI3K enzyme, leading to its inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, particularly those involved in cell growth and survival .

Temporal Effects in Laboratory Settings

Its inhibitory effects on PI3K and the subsequent impact on cellular functions suggest potential long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory effects on PI3K, it is likely to influence pathways regulated by this enzyme .

Subcellular Localization

Given its activity as a PI3K inhibitor, it may be localized to areas of the cell where PI3K is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-aminothiophene-3-carboxylate with formamidine acetate in N-methylpyrrolidone at 135°C under an argon atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (e.g., bromine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position can enhance its lipophilicity and potentially improve its ability to interact with biological targets .

Properties

IUPAC Name

5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKYSEOOABTTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302746
Record name 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-64-8
Record name 43088-64-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives that contribute to their antimicrobial activity?

A: Research suggests that the presence of a benzimidazole ring at the 6-position of the this compound core is crucial for antimicrobial activity. [, ] Further modifications at the 3-position with substituents like benzyl, acetamide, and 1,2,4-oxadiazol-5-ylmethyl groups have been shown to significantly influence the spectrum and potency of antimicrobial activity. [, ]

Q2: What is the proposed mechanism of action for the antimicrobial activity of these compounds?

A: While the exact mechanism is still under investigation, docking studies suggest that these compounds might target the 16S subunit of ribosomal RNA, similar to aminoglycoside antibiotics. [] Additionally, some derivatives exhibit strong binding affinity for tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial protein synthesis, suggesting another potential mechanism for their antimicrobial action. []

Q3: What synthetic strategies have been employed to prepare 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

A: Researchers have developed an efficient one-step method for synthesizing these compounds. [] This method involves reacting 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid with ortho-phenylenediamines using 1,1’-carbonyldiimidazole as a coupling reagent. [] Further modifications at the 3-position can be achieved through alkylation reactions with appropriate electrophiles. [, ]

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